6-(Benzyloxy)-4-methylnicotinaldehyde
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Overview
Description
6-(Benzyloxy)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzyloxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylnicotinaldehyde.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of 4-methylnicotinaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Benzyloxy)-4-methylnicotinic acid.
Reduction: 6-(Benzyloxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-4-methylnicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to biologically active compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methylbenzaldehyde
Uniqueness
6-(Benzyloxy)-4-methylnicotinaldehyde is unique due to the specific positioning of the benzyloxy and methyl groups on the nicotinaldehyde ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-11-7-14(15-8-13(11)9-16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
KRDOLVHXOAJSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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